molecular formula C6H6INO3S B14841129 4-Hydroxy-3-iodobenzenesulfonamide

4-Hydroxy-3-iodobenzenesulfonamide

Cat. No.: B14841129
M. Wt: 299.09 g/mol
InChI Key: CWAVJCOHMHEWTK-UHFFFAOYSA-N
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Description

4-Hydroxy-3-iodobenzene-1-sulfonamide is an organosulfur compound with the molecular formula C6H6INO3S and a molecular weight of 299.09 g/mol This compound is characterized by the presence of a hydroxyl group, an iodine atom, and a sulfonamide group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-3-iodobenzene-1-sulfonamide typically involves the iodination of 4-hydroxybenzenesulfonamide. One common method includes the use of iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite under acidic conditions. The reaction proceeds as follows:

    Iodination Reaction:

Industrial Production Methods

Industrial production of 4-Hydroxy-3-iodobenzene-1-sulfonamide may involve similar synthetic routes but on a larger scale. The process typically includes:

    Batch or continuous flow reactors: to ensure efficient mixing and reaction control.

    Purification steps: such as recrystallization or chromatography to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-3-iodobenzene-1-sulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles.

    Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding quinones.

    Reduction Reactions: The sulfonamide group can be reduced under specific conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.

    Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide in acidic medium.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or hydrogen gas with a catalyst.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.

    Oxidation Products: Quinones or other oxidized derivatives.

    Reduction Products: Reduced forms of the sulfonamide group.

Scientific Research Applications

4-Hydroxy-3-iodobenzene-1-sulfonamide has several applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing sulfonamide-based drugs.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Hydroxy-3-iodobenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes such as carbonic anhydrase and dihydropteroate synthetase, leading to various pharmacological effects . The iodine atom may also contribute to its biological activity by facilitating interactions with biomolecules.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxybenzenesulfonamide: Lacks the iodine atom, making it less reactive in certain substitution reactions.

    3-Iodobenzenesulfonamide: Lacks the hydroxyl group, affecting its solubility and reactivity.

    4-Hydroxy-3-chlorobenzene-1-sulfonamide: Similar structure but with chlorine instead of iodine, leading to different reactivity and biological properties.

Uniqueness

4-Hydroxy-3-iodobenzene-1-sulfonamide is unique due to the presence of both hydroxyl and iodine groups, which confer distinct chemical reactivity and potential biological activities. The combination of these functional groups makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C6H6INO3S

Molecular Weight

299.09 g/mol

IUPAC Name

4-hydroxy-3-iodobenzenesulfonamide

InChI

InChI=1S/C6H6INO3S/c7-5-3-4(12(8,10)11)1-2-6(5)9/h1-3,9H,(H2,8,10,11)

InChI Key

CWAVJCOHMHEWTK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)N)I)O

Origin of Product

United States

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